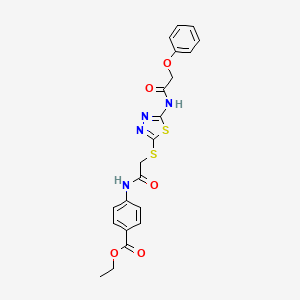
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancers, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
作用機序
BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins such as BAK and BAX. This leads to the activation of the intrinsic apoptotic pathway, resulting in the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to induce apoptosis in cancer cells while sparing normal cells. This selectivity is due to the high expression of BCL-2 protein in cancer cells compared to normal cells. N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, leading to improved treatment outcomes.
実験室実験の利点と制限
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has several advantages as a research tool. It is a selective inhibitor of BCL-2 protein, allowing for the specific targeting of cancer cells. It has also been shown to be effective in preclinical and clinical studies, making it a promising candidate for cancer therapy. However, N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancers. It also has a short half-life, requiring frequent dosing in clinical settings.
将来の方向性
There are several future directions for the research and development of N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide. One potential direction is the investigation of its use in combination with other chemotherapeutic agents to improve treatment outcomes. Another direction is the exploration of its potential in other types of cancers, including solid tumors. Further research is also needed to optimize dosing and treatment regimens for N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide.
合成法
The synthesis of N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-methoxy-3-nitrobenzoic acid, which is then converted into the corresponding methyl ester. The ester is then reduced to the corresponding alcohol, followed by a nucleophilic substitution reaction with 1-cyanobutane to give the desired intermediate. The final step involves the introduction of difluoromethoxy group through a nucleophilic substitution reaction with difluoromethoxybenzene. The reaction is carried out under basic conditions using potassium carbonate as the base and dimethylformamide as the solvent.
科学的研究の応用
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide selectively targets BCL-2 protein, leading to apoptosis or programmed cell death of cancer cells. Clinical trials have demonstrated promising results in patients with CLL and AML, with high response rates and durable remissions. N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide is also being investigated for its potential in other types of cancers, including non-Hodgkin's lymphoma, multiple myeloma, and solid tumors.
特性
IUPAC Name |
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-3-4-10(8-17)18-13(19)9-5-6-11(20-2)12(7-9)21-14(15)16/h5-7,10,14H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTFTROQCKONKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride](/img/structure/B2972992.png)

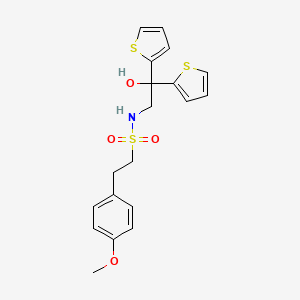
![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2972996.png)

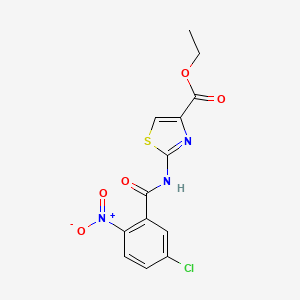
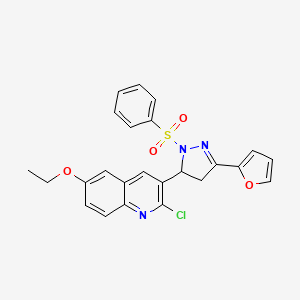
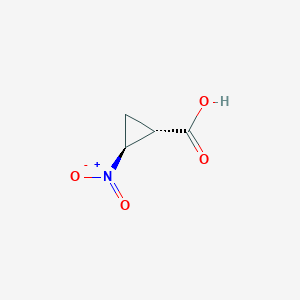
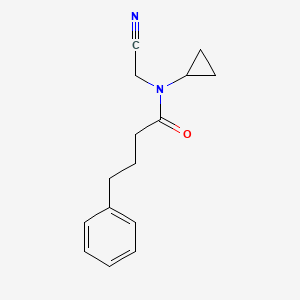
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)

![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)
